molecular formula C14H15N3O3S B2482719 Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate CAS No. 899975-79-2

Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate

Cat. No.: B2482719
CAS No.: 899975-79-2
M. Wt: 305.35
InChI Key: CQDNHDHPVULVFB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate typically involves multiple steps. One common method starts with the preparation of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid, which is then reacted with ethyl 4-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiadiazole ring is known to interact with various proteins, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
  • 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoic acid
  • Ethyl 4-(4-methyl-1,2,3-thiadiazole-5-carboxamido)benzoate

Uniqueness

Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethyl group and the benzoate ester moiety provides unique properties that can be exploited in various applications .

Properties

IUPAC Name

ethyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-11-12(21-17-16-11)13(18)15-10-7-5-9(6-8-10)14(19)20-4-2/h5-8H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDNHDHPVULVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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